REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:12]([NH2:14])=[O:13])=[N:4][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:7]=1.[CH2:15](OC(OCC)OCC)C>>[F:10][C:8]([F:11])([F:9])[C:5]1[CH:6]=[CH:7][C:2]2[N:1]=[CH:15][NH:14][C:12](=[O:13])[C:3]=2[N:4]=1
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Name
|
|
Quantity
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6.8 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=CC1)C(F)(F)F)C(=O)N
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Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)OCC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Excess triethylorthoformate was removed under reduced pressure
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Type
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CUSTOM
|
Details
|
the solid product obtained
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Type
|
WASH
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Details
|
was washed with pet-ether
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Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=CC=2N=CNC(C2N1)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.8 g | |
YIELD: PERCENTYIELD | 95.37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |